molecular formula C84H96N14O14S2 B13863384 VCL-J (Venetoclax impurity)

VCL-J (Venetoclax impurity)

Cat. No.: B13863384
M. Wt: 1589.9 g/mol
InChI Key: URWBDGRADWDCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,1’-((((5,5,5’‘,5’‘-tetramethyl-3,3’‘,4,4’‘,5,5’‘,6,6’‘-octahydro-[1,1’:4’,1’‘-terphenyl]-2,2’'-diyl)bis(methylene))bis(piperazine-4,1-diyl))bis(2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4,1-phenylene))bis(N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)formamide) is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core terphenyl structure, followed by the introduction of piperazine and pyrrolopyridine groups through nucleophilic substitution reactions. The final steps involve the addition of sulfonyl formamide groups under controlled conditions to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as chromatography and crystallization, to achieve the desired level of purity required for its applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple nitrogen and oxygen atoms makes it susceptible to oxidation reactions.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups allow it to bind to different sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylbutane: A hydrocarbon with a simpler structure but similar branching.

    Benzene, 1,2,4,5-tetramethyl-: An aromatic compound with multiple methyl groups.

Uniqueness

What sets this compound apart is its complex structure with multiple functional groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and interact with different molecular targets highlights its uniqueness compared to simpler compounds like tetramethylbutane and benzene, 1,2,4,5-tetramethyl-.

1,1’-((((5,5,5’‘,5’‘-tetramethyl-3,3’‘,4,4’‘,5,5’‘,6,6’‘-octahydro-[1,1’:4’,1’‘-terphenyl]-2,2’'-diyl)bis(methylene))bis(piperazine-4,1-diyl))bis(2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4,1-phenylene))bis(N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)formamide) , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C84H96N14O14S2

Molecular Weight

1589.9 g/mol

IUPAC Name

4-[4-[[2-[4-[5,5-dimethyl-2-[[4-[4-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]-3-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)phenyl]piperazin-1-yl]methyl]cyclohexen-1-yl]phenyl]-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

InChI

InChI=1S/C84H96N14O14S2/c1-83(2)25-17-61(53-93-29-33-95(34-30-93)63-9-13-69(77(43-63)111-65-41-59-19-27-85-79(59)89-51-65)81(99)91-113(105,106)67-11-15-73(75(45-67)97(101)102)87-49-55-21-37-109-38-22-55)71(47-83)57-5-7-58(8-6-57)72-48-84(3,4)26-18-62(72)54-94-31-35-96(36-32-94)64-10-14-70(78(44-64)112-66-42-60-20-28-86-80(60)90-52-66)82(100)92-114(107,108)68-12-16-74(76(46-68)98(103)104)88-50-56-23-39-110-40-24-56/h5-16,19-20,27-28,41-46,51-52,55-56,87-88H,17-18,21-26,29-40,47-50,53-54H2,1-4H3,(H,85,89)(H,86,90)(H,91,99)(H,92,100)

InChI Key

URWBDGRADWDCHC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)C3=C(CCC(C3)(C)C)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCOCC7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9)CN1CCN(CC1)C1=CC(=C(C=C1)C(=O)NS(=O)(=O)C1=CC(=C(C=C1)NCC1CCOCC1)[N+](=O)[O-])OC1=CN=C2C(=C1)C=CN2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.